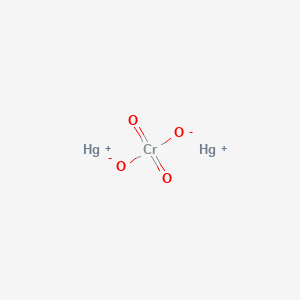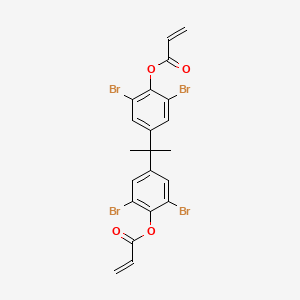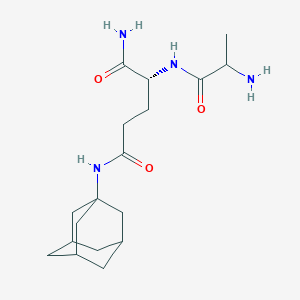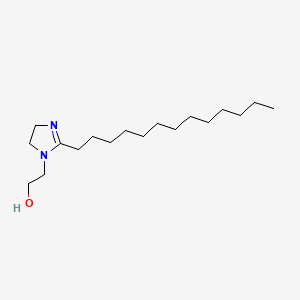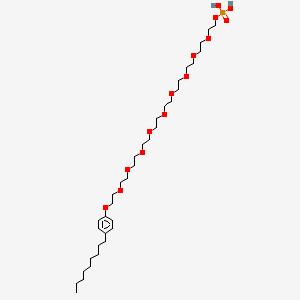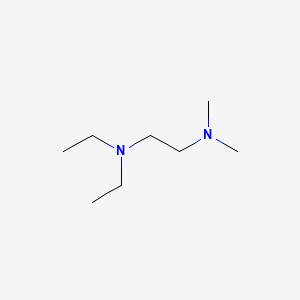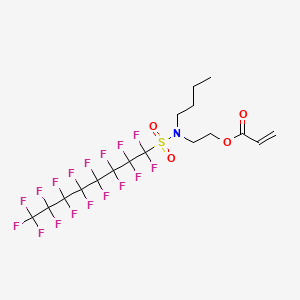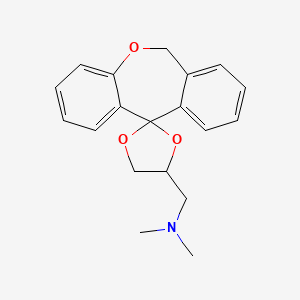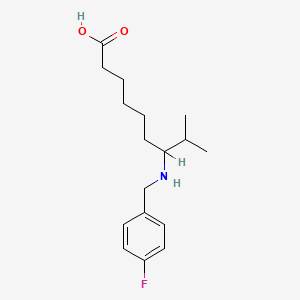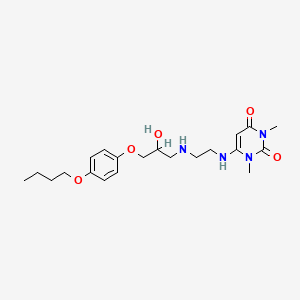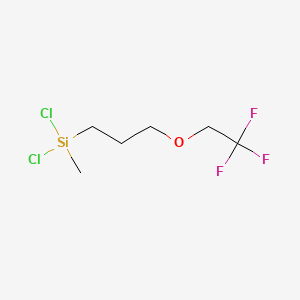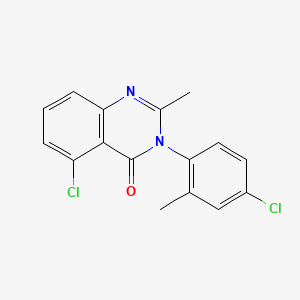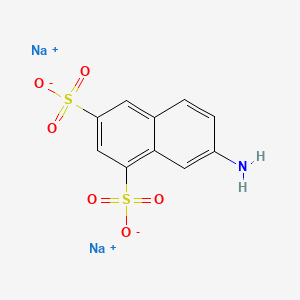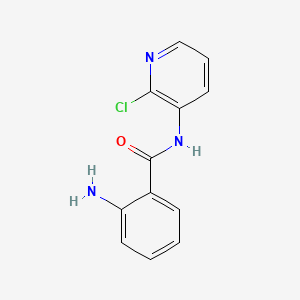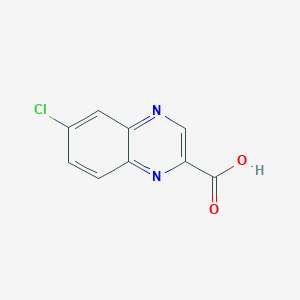
6-Chloroquinoxaline-2-carboxylic acid
説明
6-Chloroquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 6-Chloroquinoxaline-2-carboxylic acid consists of a quinoxaline core with a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloroquinoxaline-2-carboxylic acid are not detailed in the literature, carboxylic acids in general are known to undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids, including 6-Chloroquinoxaline-2-carboxylic acid, are generally weak acids. They are polar compounds and their solubility in water decreases with increasing size .科学的研究の応用
1. Applications in Antimicrobial and Anticancer Research
6-Chloroquinoxaline-2-carboxylic acid derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer activities. The derivatives have shown promising results in comparison to standard drugs. These compounds have been synthesized through various chemical reactions, and their structures were identified and confirmed through spectral data and elemental analysis. The derivatives exhibit potential due to the presence of quinoxaline and acridine heterocyclic reaction systems, indicating their significant role in antimicrobial and anticancer research (Podila & Omprakash, 2020).
2. Role in Synthesizing Anti-Inflammatory and Analgesic Agents
6-Chloroquinoxaline-2-carboxylic acid has been instrumental in the synthesis of new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives. These derivatives are synthesized using the acid as a key intermediate and have been shown to possess analgesic and anti-inflammatory activities. The efficacy of these compounds has been established through chemical characterization and biological screenings, showcasing the acid's importance in the development of novel therapeutic agents (Abu‐Hashem, Gouda, & Badria, 2010).
3. Antagonistic Activities Against Serotonin3 Receptors
Research has explored the use of 6-Chloroquinoxaline-2-carboxylic acid in the design and preparation of 3-chloroquinoxaline-2-carboxamides. These compounds have been evaluated for their serotonin(3) (5-HT(3)) receptor antagonistic activities. This research highlights the potential of these derivatives in developing treatments targeting specific receptors, contributing significantly to therapeutic applications (Mahesh, Perumal, & Pandi, 2004).
4. Synthesis of AMPA Receptor Antagonists
The compound has been utilized in the design and synthesis of a novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids. These compounds have been found to possess AMPA receptor antagonistic activity, demonstrating the acid's role in developing neuroprotective agents. The research involves detailed structure-activity relationship studies and in vitro evaluations, further emphasizing the scientific relevance of 6-Chloroquinoxaline-2-carboxylic acid in neurological research (Takano et al., 2005).
将来の方向性
Quinoxaline derivatives, including 6-Chloroquinoxaline-2-carboxylic acid, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science .
特性
IUPAC Name |
6-chloroquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZIRPDXYNMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302591 | |
| Record name | NSC152011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoxaline-2-carboxylic acid | |
CAS RN |
29821-63-4 | |
| Record name | NSC152011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC152011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



